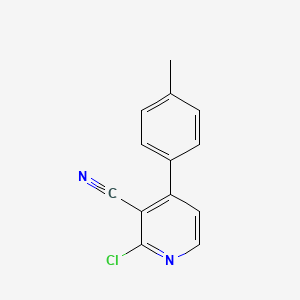
2-Chloro-4-(4-methylphenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Chloro-4-(4-methylphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-4-(4-methylphenyl)nicotinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN3
- Molecular Weight : 233.68 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The presence of the chloro and nitrile groups in its structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It was tested against several cancer cell lines, including:
- Caco-2 (human colon carcinoma) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
- HepG2 (liver cancer) : IC50 = 25 µM
These findings indicate that this compound may inhibit cell proliferation in these cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .
The proposed mechanism of action involves the inhibition of key metabolic pathways in microbial and cancer cells. The compound may interfere with:
- NAD+ metabolism : By inhibiting enzymes involved in NAD+ synthesis, it could induce cell death in rapidly dividing cells, such as those found in tumors.
- Cellular respiration : Disruption of electron transport can lead to increased oxidative stress, promoting apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The study highlighted:
- Resistance Mechanisms : The compound showed efficacy against strains resistant to conventional antibiotics.
- Synergistic Effects : When combined with other antimicrobial agents, it enhanced their effectiveness, suggesting potential for combination therapies .
Cancer Cell Line Analysis
Another significant study focused on the cytotoxic effects of the compound on various cancer cell lines. Key findings included:
- Selectivity : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited G0/G1 phase arrest, implicating disruption in cell cycle progression as a mechanism for its anticancer activity .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c1-9-2-4-10(5-3-9)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCOIWAFVWTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














